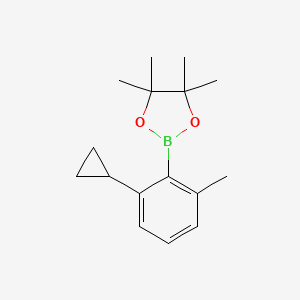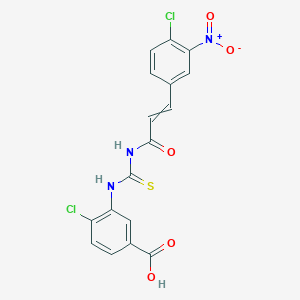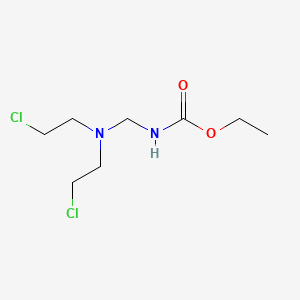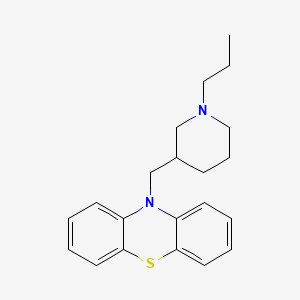
Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- is a derivative of phenothiazine, a well-known heterocyclic compound with a wide range of applications in various fields Phenothiazine derivatives have been extensively studied for their biological activities and have found uses in medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- typically involves the reaction of phenothiazine with N-propyl-3-piperidylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification is achieved through crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: N-alkylated or S-alkylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine:
Chlorpromazine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Promethazine: Used as an antihistamine and antiemetic.
Uniqueness: Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties and applications.
Vergleich Mit ähnlichen Verbindungen
- Chlorpromazine
- Promethazine
- Periciazine
- Thioridazine
Eigenschaften
CAS-Nummer |
63834-17-3 |
|---|---|
Molekularformel |
C21H26N2S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
10-[(1-propylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C21H26N2S/c1-2-13-22-14-7-8-17(15-22)16-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,17H,2,7-8,13-16H2,1H3 |
InChI-Schlüssel |
OPKIXODMNDMFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)
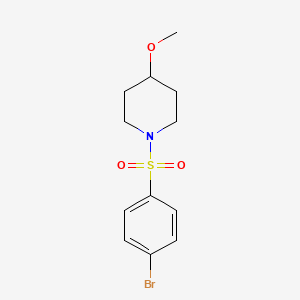
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)

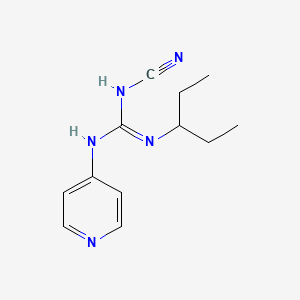
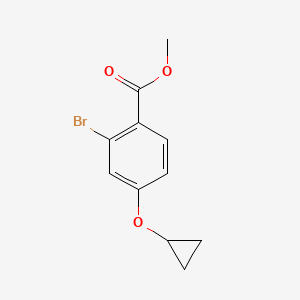

![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)

